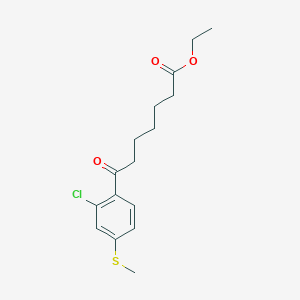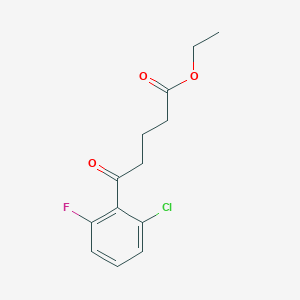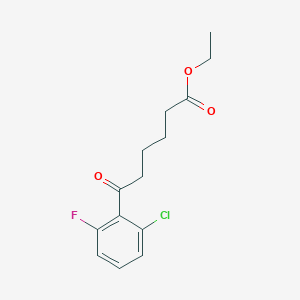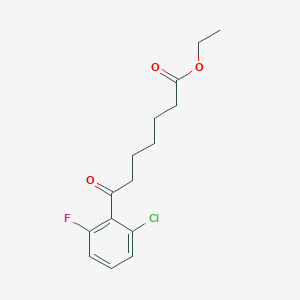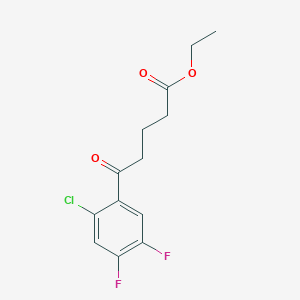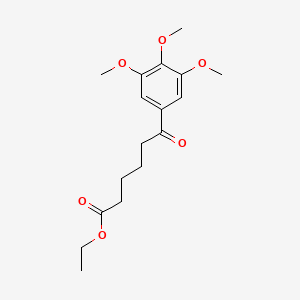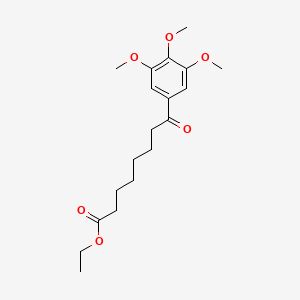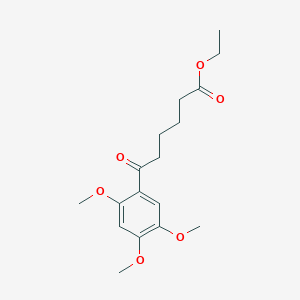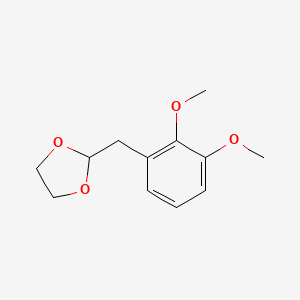
3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxolanes are a group of organic compounds containing the dioxolane ring . They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Synthesis Analysis
The synthesis of dioxolanes involves the reaction of aldehydes or ketones with ethylene glycol . The specifics of the synthesis would depend on the exact structure of the compound.Molecular Structure Analysis
The molecular structure of a dioxolane-based compound would include a dioxolane ring, which is a five-membered ring structure with two oxygen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving dioxolane compounds would depend on the other functional groups present in the molecule. Dioxolanes can participate in a variety of chemical reactions due to the presence of the reactive dioxolane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a dioxolane compound would depend on its specific structure. In general, dioxolanes are liquids that are miscible with water .Scientific Research Applications
Fluorescent Probes for Cysteine Detection
This compound is used in the preparation of a ratiometric fluorescent probe that can specifically detect cysteine over other similar compounds like homocysteine and glutathione. This application is crucial in biochemical research where precise detection of amino acids is required .
Synthesis of KN-93 Inhibitors
It serves as a reactant for microwave-assisted synthesis of KN-93, which is an inhibitor of calmodulin kinase II. This has implications in the study of calcium/calmodulin-dependent processes within biological systems .
Spirobenzofuran Piperidines Synthesis
The compound is involved in the synthesis of fluorinated spirobenzofuran piperidines, which are investigated for their potential as s1 receptor ligands. This could have applications in developing treatments for neurological disorders .
Antitumor Agents Development
It is utilized in the synthesis of compounds that are being studied for their antitumor properties. This application is significant in medicinal chemistry and drug development for cancer treatment .
Wittig Olefination Reagent
This chemical serves as a reagent for Wittig olefinations, which introduces a 1,3-dioxolane moiety into compounds. This reaction is widely used in organic synthesis to form alkenes from aldehydes or ketones .
Indole Derivatives Synthesis
It is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in pharmaceuticals and agrochemicals .
Corrosion Inhibition
In industrial applications, this compound has been studied as a corrosion inhibitor for zinc in citric acid solutions, which is relevant in metal preservation and processing industries .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-10-5-3-4-9(12(10)14-2)8-11-15-6-7-16-11/h3-5,11H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXBDMUVLULSFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645870 |
Source


|
| Record name | 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene | |
CAS RN |
898759-21-2 |
Source


|
| Record name | 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

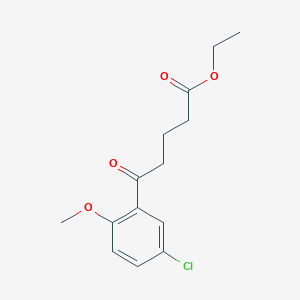
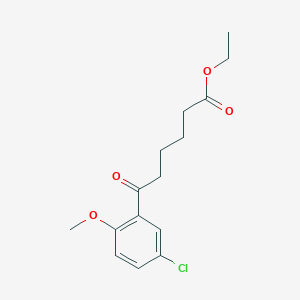
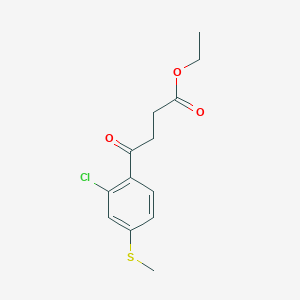
![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)

